molecular formula C14H11Cl2N5S B12718452 1-(2,4-Dichlorophenyl)-3-phenyl-5-formazancarbothioamide CAS No. 130111-83-0

1-(2,4-Dichlorophenyl)-3-phenyl-5-formazancarbothioamide

Cat. No.: B12718452
CAS No.: 130111-83-0
M. Wt: 352.2 g/mol
InChI Key: GPOUDCDKPSGQFC-HFMZNHDKSA-N
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Description

1-(2,4-Dichlorophenyl)-3-phenyl-5-formazancarbothioamide is a synthetic organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-phenyl-5-formazancarbothioamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with phenylhydrazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-phenyl-5-formazancarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or dichlorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-phenyl-5-formazancarbothioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-phenyl-5-formazancarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)-3-phenyl-5-formazancarbothioamide: Known for its unique combination of dichlorophenyl and phenyl groups.

    This compound: Similar in structure but may have different substituents or functional groups.

Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

130111-83-0

Molecular Formula

C14H11Cl2N5S

Molecular Weight

352.2 g/mol

IUPAC Name

[(Z)-N-(2,4-dichloroanilino)-C-phenylcarbonimidoyl]iminothiourea

InChI

InChI=1S/C14H11Cl2N5S/c15-10-6-7-12(11(16)8-10)18-19-13(20-21-14(17)22)9-4-2-1-3-5-9/h1-8,18H,(H2,17,22)/b19-13-,21-20?

InChI Key

GPOUDCDKPSGQFC-HFMZNHDKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/N=NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)Cl)Cl)N=NC(=S)N

Origin of Product

United States

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